4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide
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Overview
Description
4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a sulfonamide group attached to a benzene ring, with additional substituents that may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide typically involves the following steps:
Alkylation: The attachment of methyl and benzyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenated compounds, strong bases.
Major Products
Amines: From the reduction of the nitro group.
Substituted Sulfonamides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis.
Biology: As a probe to study enzyme activities.
Medicine: Potential use as an antimicrobial or antifungal agent.
Industry: As an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with broad-spectrum antibacterial activity.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
N-(4-Nitrophenyl)sulfonamide: A compound with similar structural features but different substituents.
Uniqueness
4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C21H20N2O4S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C21H20N2O4S/c1-16-3-9-19(10-4-16)22(15-18-7-11-20(12-8-18)23(24)25)28(26,27)21-13-5-17(2)6-14-21/h3-14H,15H2,1-2H3 |
InChI Key |
NMQNHOWAYITNKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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